L-ケブラキトール

概要

説明

科学的研究の応用

作用機序

ケブラキトールは、前骨芽細胞MC3T3-E1細胞の増殖、分化、および石灰化を促進します。ケブラキトールは、骨形成タンパク質-2(BMP-2)およびrunt関連転写因子-2(Runx2)の発現を上方制御する一方で、核因子-κBリガンド(RANKL)mRNAレベルを下方制御します。 さらに、ケブラキトールは、マイトジェン活性化プロテインキナーゼ(MAPK)および無翼型MMTV統合部位(Wnt)/β-カテニンシグナル伝達経路を活性化します。 .

6. 類似化合物の比較

ケブラキトールは、ボルネシトール(1-O-メチル-ミオイノシトール)、オノニトール(4-O-メチル-ミオイノシトール)、セコイイトール(5-O-メチル-ミオイノシトール)、ピニトール(3-O-メチル-キロイノシトール)など、他のメチル化シクリトールに似ています。

- ボルネシトール(1-O-メチル-ミオイノシトール)

- オノニトール(4-O-メチル-ミオイノシトール)

- セコイイトール(5-O-メチル-ミオイノシトール)

- ピニトール(3-O-メチル-キロイノシトール)

独自性: ケブラキトールは、2-O位での特異的なメチル化と、植物における光合成産物の輸送における役割のために独特です。 . 他のシクリトールとは異なり、ケブラキトールは植物における浸透圧ストレスとは関連していません。 .

生化学分析

Biochemical Properties

L-Quebrachitol plays a crucial role in biochemical reactions, particularly in the modulation of glucose and lipid metabolism. It interacts with enzymes such as α-amylase, exhibiting competitive inhibition, which helps in regulating glucose levels . Additionally, L-Quebrachitol influences the expression of proteins like PPARα, which is involved in lipid metabolism . These interactions highlight the compound’s potential as a functional food additive and pharmaceutical agent against metabolic disorders.

Cellular Effects

L-Quebrachitol has been shown to have significant effects on various cell types and cellular processes. In insulin-resistant HepG2 cells, L-Quebrachitol increases glucose consumption and decreases the levels of total triglycerides and non-esterified fatty acids . It also modulates cell signaling pathways by attenuating the expression of G6Pase and enhancing PPARα expression . These effects suggest that L-Quebrachitol can improve cellular metabolism and function, making it a promising candidate for treating metabolic diseases.

Molecular Mechanism

At the molecular level, L-Quebrachitol exerts its effects through various mechanisms. It binds to and inhibits α-amylase, leading to reduced glucose production . Additionally, L-Quebrachitol upregulates the expression of BMP-2, runt-related transcription factor (Runx2), and MAPK signaling pathways (ERK, JNK, p38α), which are crucial for osteoblast differentiation and bone formation . These molecular interactions underline the compound’s multifaceted role in regulating metabolic and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Quebrachitol have been observed to change over time. The compound exhibits good stability and retains its bioactivity during in vitro studies . Long-term exposure to L-Quebrachitol has shown sustained improvements in glucose and lipid metabolism in insulin-resistant cells

Dosage Effects in Animal Models

The effects of L-Quebrachitol vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism without any adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

L-Quebrachitol is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes such as α-amylase and G6Pase, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate glucose and lipid homeostasis, making it a valuable candidate for metabolic disorder treatments.

Transport and Distribution

Within cells and tissues, L-Quebrachitol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that L-Quebrachitol reaches its site of action, where it can exert its therapeutic effects.

Subcellular Localization

L-Quebrachitol’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows L-Quebrachitol to effectively interact with its target biomolecules and exert its biochemical effects.

準備方法

合成ルートと反応条件: ケブラキトールは、ミオイノシトールのメチル化によって合成することができます。 このプロセスは、ミオイノシトールをメチル化してボルネシトールを生成し、その後エピメリ化してケブラキトールを生成します。 .

工業的生産方法: 天然ゴムラテックスからL-ケブラキトールを抽出する費用対効果の高い方法が開発されました。このプロセスは、天然ゴムラテックスの酸凝固、それに続く生石灰の添加、および減圧蒸留による水の除去を伴います。次に、固体物質を粉末状に粉砕し、エタノールに再溶解し、シリカゲルカラムを用いて精製します。 溶液を加熱して濃縮し、冷却して結晶化させると、L-ケブラキトールの白い結晶が得られます。 .

化学反応の分析

反応の種類: ケブラキトールは、脱メチル化や結晶化など、さまざまな化学反応を起こします。 たとえば、ケブラキトールは57%ヨウ化水素酸を使用して脱メチル化し、L-キロイノシトールを生成することができます。 .

一般的な試薬と条件:

主な生成物:

L-キロイノシトール: ケブラキトールの脱メチル化によって生成されます。

4. 科学研究への応用

類似化合物との比較

Quebrachitol is similar to other methylated cyclitols such as:

- Bornesitol (1-O-methyl-myo-inositol)

- Ononitol (4-O-methyl-myo-inositol)

- Sequoyitol (5-O-methyl-myo-inositol)

- Pinitol (3-O-methyl-chiro-inositol)

Uniqueness: Quebrachitol is unique due to its specific methylation at the 2-O position and its role in the transport of photosynthates in plants . Unlike other cyclitols, quebrachitol is not associated with osmotic stress in plants .

特性

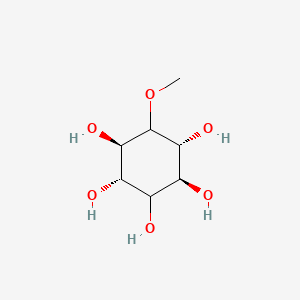

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Quebrachitol?

A1: L-Quebrachitol has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol. []

Q2: How can L-Quebrachitol be characterized using spectroscopic techniques?

A2: L-Quebrachitol can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- X-ray Diffraction: Single-crystal X-ray analysis can provide a three-dimensional representation of the molecule, revealing its crystal structure and conformation. [, ]

Q3: Where is L-Quebrachitol naturally found?

A3: L-Quebrachitol is primarily found in the serum of the rubber tree, Hevea brasiliensis. It can also be found in other plant species, such as Elaeagnus formosana Nakai and litchi fruit. [, , , , ]

Q4: What is the sweetness of L-Quebrachitol compared to sucrose?

A4: Studies suggest that L-Quebrachitol exhibits approximately twice the sweetness of sucrose. []

Q5: Does L-Quebrachitol exhibit antibacterial activity?

A5: Research indicates that L-Quebrachitol does not show antibacterial activity against common bacteria like Staphylococcus aureus and Streptococcus mutans. []

Q6: What is the effect of L-Quebrachitol on osteoblastogenesis?

A6: L-Quebrachitol has been shown to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells, a pre-osteoblastic cell line. []

Q7: How does L-Quebrachitol affect cellular signaling pathways related to bone formation?

A7: L-Quebrachitol appears to stimulate osteoblastogenesis through various mechanisms, including:

- Upregulating Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor-2 (Runx2), key regulators of bone formation. []

- Activating the Mitogen-activated Protein Kinase (MAPK) and Wingless-type MMTV Integration Site (Wnt)/β-catenin signaling pathways, involved in cell proliferation and differentiation. []

- Downregulating the Receptor Activator of Nuclear factor-κB Ligand (RANKL) mRNA level, potentially inhibiting bone resorption. []

Q8: Can L-Quebrachitol impact glucose and lipid metabolism?

A8: Studies on HepG2 cells, a human liver cell line, suggest that L-Quebrachitol extract and the purified compound may:

- Inhibit α-amylase activity, potentially influencing carbohydrate digestion and absorption. []

- Increase glucose consumption and reduce Total Triglyceride (TG) and Non-Esterified Fatty Acid (NEFA) content in insulin-resistant HepG2 cells. []

- Modulate the expression of genes involved in glucose and lipid metabolism, such as Glucose-6-phosphatase (G6Pase) and Peroxisome Proliferator-activated receptor alpha (PPARα). []

Q9: Does L-Quebrachitol possess phytotoxic or nematicide properties?

A9: Research suggests that L-Quebrachitol and extracts from Croton ehrenbergii, a plant rich in this compound, can inhibit seed germination and root/stem elongation in some plant species, particularly dicotyledons. [] Additionally, L-Quebrachitol demonstrated nematicidal activity against Meloidogyne incognita larvae. []

Q10: How is L-Quebrachitol used as a chiral building block in organic synthesis?

A10: L-Quebrachitol's chiral nature and well-defined stereochemistry make it a valuable starting material for synthesizing various enantiomerically pure compounds. Its rigid cyclohexane ring, with multiple functional groups, allows for selective transformations and manipulations, enabling the construction of complex molecules. [6, 13-16, 18, 20-22, 24, 26-28]

Q11: Can you provide examples of compounds synthesized using L-Quebrachitol?

A11: L-Quebrachitol has been utilized in the synthesis of a variety of compounds, including:

- Inositol Phosphates: D-myo-inositol 1-phosphate, a key signaling molecule. [, ]

- Pharmaceutical Intermediates: Analogues of Fumagillin and Ovalicin, antiangiogenic agents; D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy- analogues of Phosphatidylinositol, potential anticancer agents. [, , ]

Q12: How has computational chemistry been applied to study L-Quebrachitol?

A12: Computational methods have been employed to:

- Investigate solvent effects on NMR chemical shifts: Monte Carlo simulations and Density Functional Theory (DFT) calculations have been used to model the influence of water solvation on the 1H NMR spectrum of L-Quebrachitol. []

- Predict IR and NMR spectra of L-Quebrachitol derivatives: DFT calculations have proven reliable in predicting spectroscopic data, aiding in structural characterization. []

- Study interactions with other molecules: Theoretical calculations can provide insights into the binding energy and thermodynamic parameters associated with L-Quebrachitol's interaction with other molecules, such as phosphorylcholine in chromatographic stationary phases. []

Q13: How does L-Quebrachitol influence the properties of centrifuged natural rubber?

A13: Adding L-Quebrachitol to centrifuged natural rubber (CNR) has been shown to:

- Reduce the vulcanization time (T90). []

- Enhance tensile strength. []

- Lower the glass transition temperature (Tg). []

- Improve strain-induced crystallization. []

Q14: What are the main challenges hindering the commercialization of L-Quebrachitol?

A14: The primary hurdles to commercial-scale production of L-Quebrachitol include:

- High recovery costs: Extracting and purifying L-Quebrachitol from natural sources can be expensive. []

- Unfavorable organic synthesis steps: Utilizing L-Quebrachitol as a starting material for synthesizing active pharmaceutical ingredients often necessitates complex and costly chemical transformations. []

Q15: What are potential solutions to overcome these challenges?

A15: Several avenues are being explored to enhance the commercial viability of L-Quebrachitol, including:

- Optimizing extraction and purification methods: Developing more efficient and cost-effective techniques for isolating L-Quebrachitol from natural sources is crucial. [, ]

- Exploring biotransformation approaches: Harnessing enzymatic reactions to convert L-Quebrachitol into desired products could offer a more sustainable and economically viable alternative to traditional organic synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。